(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride
Description
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride (CAS: 1357354-71-2) is a chiral compound featuring an imidazo[1,2-a]pyridine core substituted with an ethanamine group at the 3-position, stabilized as a dihydrochloride salt. Its molecular formula is C9H14Cl2N3 (average mass: 238.14 g/mol), with a purity of 95% . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical studies. The (-)-enantiomer indicates stereoselective properties, which may influence receptor binding or metabolic pathways compared to racemic analogs .
Properties
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHXQIUZVUXLMV-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C2N1C=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the construction of the imidazopyridine core followed by the introduction of the ethanamine side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazopyridine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethanamine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazopyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industry, it might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The mechanism of action of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Key analogs and their distinctions are outlined below:
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound improves water solubility compared to freebase analogs like 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (QJ-7751), which lacks ionizable groups .
- Stability : Hydrated forms (e.g., 885275-83-2 ) may exhibit different hygroscopicity or thermal stability compared to anhydrous salts.
- Molecular Weight : The target compound (238.14 g/mol) is heavier than methanamine analogs (e.g., 1194374-09-8, 183.64 g/mol ) due to the ethanamine chain and additional HCl.
Biological Activity
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 220.12 g/mol
- CAS Number : 1357354-71-2
The biological activity of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is primarily attributed to its interaction with various biological targets, including:
- Enzymes : It may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptors : The compound has shown affinity for certain receptors, influencing signaling pathways that regulate cell proliferation and survival.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial | Demonstrates antibacterial and antifungal properties, making it a candidate for infection treatment. |
| Anti-inflammatory | May reduce inflammation through modulation of pro-inflammatory cytokines. |
| Neuroprotective | Shows promise in protecting neuronal cells from damage in neurodegenerative models. |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazopyridine core and the ethanamine side chain significantly influence biological activity. For instance:
- Substituents at the 3-position on the imidazopyridine ring have been linked to enhanced anticancer properties.
- The presence of halogen atoms on the aromatic ring can increase receptor binding affinity.
Case Studies
-
Anticancer Activity :
A study demonstrated that (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride exhibits significant cytotoxicity against A431 and Jurkat cells with IC values lower than standard chemotherapeutics like doxorubicin . This suggests a potential role in cancer therapy. -
Neuroprotection :
In a model of neurodegeneration, this compound was shown to protect mouse splenocytes from apoptosis induced by oxidative stress, indicating its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
